

2'-azido guanosine diazotransfer from 2'-amino precursor

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Compound Focus: 2'-Azido guanosine

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Application Notes: 2'-Azido Guanosine via Diazotransfer

The **diazotransfer reaction using fluorosulfonyl azide (FSO₂N₃)** enables high-yielding, post-synthetic conversion of 2'-amino nucleosides to their 2'-azido counterparts directly within synthetic RNA oligonucleotides [1]. This approach overcomes the key limitation of standard phosphoramidite chemistry, where the azide group is incompatible with the necessary P(III) species due to the Staudinger reaction.

- **Key Advantages:** The 2'-azido group is a small, stable, and bioorthogonal moiety that is exceptionally well-tolerated in functional RNAs. It favors the C3'-endo sugar pucker, causes only a slight decrease in base-pairing stability, and hardly influences overall RNA structure [1] [2]. This makes it ideal for **site-specific labeling, functionalization**, and applications in **siRNA technologies** without significant perturbation of biological activity [1] [2].
- **Scope and Compatibility:** The protocol is robust for RNAs of different lengths and complexities, including those with defined secondary structures like hairpins [1]. It is compatible with other sensitive RNA modifications, allowing for the creation of multi-functionalized RNAs. Successful conversion has been demonstrated on RNAs containing **4-thiouridine (4sU)** and **3-methylcytidine (m3C)**, preserving these fragile modifications during the reaction [1].
- **Product Utility:** The resulting 2'-azido group serves as a versatile handle for **bioorthogonal "Click" chemistry** (e.g., CuAAC, SPAAC), enabling efficient conjugation to dyes, affinity tags, or other molecules for probing RNA biology, diagnostics, and therapeutic development [1] [2].

Detailed Experimental Protocol

This protocol is adapted from the robust synthesis reported by Moreno et al. (2022) [1].

Starting Material Preparation

- **Synthesis of 2'-Amino RNA:** Prepare the RNA oligonucleotide containing site-specific 2'-amino guanosine (or other 2'-amino nucleosides) using **standard solid-phase phosphoramidite synthesis and deprotection protocols** [1]. The required 2'-amino nucleoside phosphoramidites are commercially available or can be synthesized in-house.
- **Purification:** Purify the crude 2'-amino modified RNA (e.g., by HPLC or PAGE) and quantify it. The RNA can be used in its desalted or ammonium salt form.

Diazotransfer Reaction

Table 1: Reaction Setup for Diazotransfer.

Component	Quantity / Volume	Notes
2'-Amino RNA	1 nmol	In 50 μ L of nuclease-free water.
NaHCO ₃ Buffer	50 μ L	1 M solution, pH ~8.3.
FSO ₂ N ₃ in MTBE	100 μ L	150 mM solution in methyl <i>tert</i> -butyl ether (MTBE).
Total Volume	~200 μ L	Forms a biphasic mixture.

Procedure:

- In a 1.5 mL microcentrifuge tube, combine the 2'-amino RNA (in water) with an equal volume of 1 M NaHCO₃ buffer.
- Add the **150 mM FSO₂N₃ solution in MTBE** directly to the aqueous mixture. The solution will separate into two phases.
- Cap the tube securely and incubate the reaction mixture for **24 hours at ambient temperature (25°C)** with vigorous shaking or vortex mixing to ensure contact between the phases.
- After incubation, centrifuge the tube briefly (~30 seconds) to separate the phases.

- Carefully collect the **lower, aqueous phase**, which contains the converted 2'-azido RNA, and transfer it to a new tube.

Workup and Purification

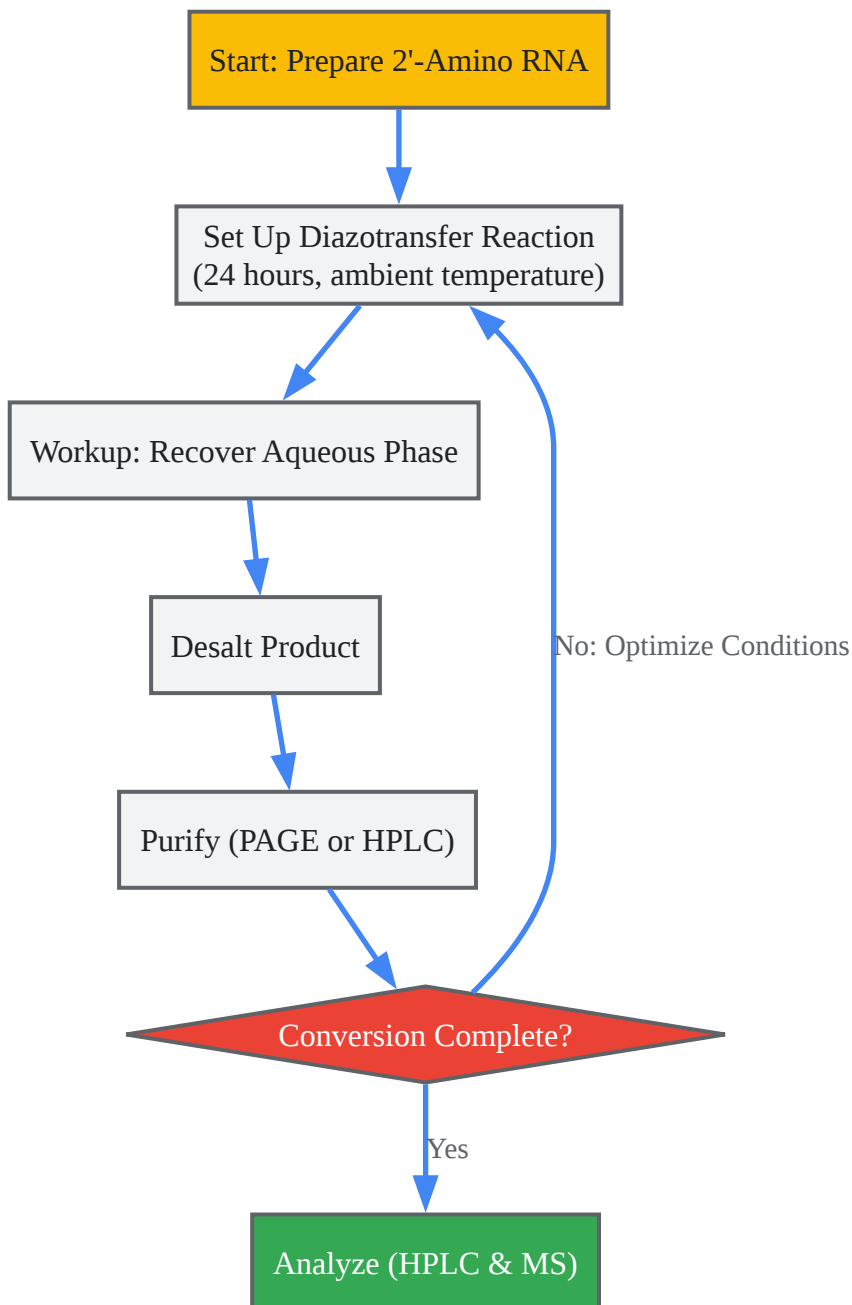
- **Desalting:** To remove residual reagents and salts, desalt the aqueous solution using a size-exclusion cartridge (e.g., NAP-10 column) or via ethanol precipitation.
- **Purification:** Purify the desalted product by **preparative denaturing PAGE (polyacrylamide gel electrophoresis)** or **HPLC** to isolate the full-length 2'-azido RNA from any failure sequences or byproducts.
- **Analysis:** Confirm the identity and purity of the product by **analytical HPLC** and **mass spectrometry (MS)**.

Table 2: Troubleshooting Guide.

Issue	Possible Cause	Suggested Optimization
Low Conversion	RNA secondary structure sterically shielding the 2'-amine.	Increase reaction time to 36-48 hours; consider briefly heating the RNA prior to reaction to disrupt structure.
	Insufficient FSO ₂ N ₃ reagent.	Ensure reagent is fresh and concentration is accurate.
Product Degradation	Presence of other highly sensitive modifications.	Verify compatibility of other modifications; ensure pH does not exceed 8.5.

Experimental Workflow and Optimization

The following diagram summarizes the key steps and decision points in the experimental workflow.



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Critical Parameter Insights

- **Reaction Time and Structure:** While short, single-stranded RNAs may convert faster, a **24-hour incubation** is recommended as a standard starting point to ensure complete conversion, especially for structured RNAs where the 2'-position is sterically hindered [1].

- **Reagent Concentration:** The use of **150 mM FSO₂N₃** is critical for achieving high yields with longer or structured RNAs, as lower concentrations may not lead to full conversion [1].
- **Orthogonality:** This FSO₂N₃-based diazotransfer is selective for aliphatic amines, allowing it to proceed cleanly on 2'-amino groups even in the presence of other vulnerable functionalities like 4-thiouridine [1].

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References

1. Robust synthesis of 2'-azido modified RNA from 2 [pmc.ncbi.nlm.nih.gov]
2. ' - 2 RNA, a Versatile Tool for Chemical Biology: Azido , X-ray... Synthesis [colab.ws]

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